2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile
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Description
2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Scientific Research Applications
Theoretical Analyses and Drug Design Applications
Theoretical investigations of phenothiazine derivatives, which share some structural features with the compound , have utilized density functional theory (DFT) and molecular dynamics (MD) simulations. These studies aim to understand the electronic structure and reactivity of these molecules, which can guide the design of novel drugs, particularly those targeting SARS-CoV-2 through interactions with the ACE2 receptor. For instance, Al-Otaibi et al. (2022) explored the stability and reactivity of phenothiazine derivatives, indicating their potential in designing compounds with specific biological targets (Al-Otaibi et al., 2022).
Anticancer Activity
Research into O-arylated diazeniumdiolates demonstrates promising anticancer activities across various cancer models, including prostate, leukemia, and ovarian cancers. These compounds, activated by glutathione-S-transferase to release nitric oxide, show selective toxicity towards tumor cells while sparing normal tissues. Keefer's work (2010) on these compounds highlights the broader applicability of nitrogen-containing molecules in cancer treatment, suggesting a potential area where the compound might find relevance (Keefer, 2010).
Antibacterial and Biofilm Inhibition
The synthesis and evaluation of novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown significant antibacterial and biofilm inhibition activities. These compounds, particularly those with specific structural features, demonstrate potent efficacy against various bacterial strains, including MRSA and VRE, suggesting the potential of piperazine-containing compounds in addressing resistant bacterial infections. Mekky and Sanad (2020) highlighted compounds with remarkable biofilm inhibition activities, underscoring the role of structural design in antimicrobial efficacy (Mekky & Sanad, 2020).
Molecular Structure and NLO Properties
The study of dyes containing dimethylamino and piperazino groups, such as those investigated by Wazzan et al. (2016), provides insights into the molecular structure, spectroscopic properties, and non-linear optical (NLO) properties of these compounds. Such research is crucial for developing materials with potential applications in optical devices, highlighting another avenue where the compound could be explored (Wazzan et al., 2016).
Properties
IUPAC Name |
2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazin-1-yl]-6-oxo-1,3-oxazine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-6-5-7-14(2)16(13)23-8-10-24(11-9-23)17-15(12-20)18(25)26-19(21-17)22(3)4/h5-7H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJXJDMOJNJLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C(=O)OC(=N3)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.